An In-Depth Technical Guide to Reactive Red 120: Chemical Structure, Properties, and Biological Interactions
An In-Depth Technical Guide to Reactive Red 120: Chemical Structure, Properties, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive Red 120 is a bis(azo) dye belonging to the family of reactive dyes, characterized by the presence of reactive groups that form covalent bonds with the fibers of textiles, resulting in excellent wash fastness. Beyond its primary application in the textile industry, Reactive Red 120 has garnered interest in various scientific and research fields due to its unique chemical properties and interactions with biological systems. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and known biological interactions of Reactive Red 120, with a particular focus on its potential applications in research and drug development.
Chemical Structure and Identification
Reactive Red 120 is a complex organic molecule with a symmetrical structure. It is a bis(azo) compound, meaning it contains two azo groups (-N=N-) which are responsible for its color. The core of the molecule consists of a benzene (B151609) ring substituted with two (4-amino-6-chloro-1,3,5-triazin-2-yl)amino groups. These triazine rings are the reactive moieties that covalently bind to substrates. Attached to these triazine groups are 5-hydroxy-6-[(2-sulfophenyl)diazenyl]-2,7-disulfonaphthalen-4-yl moieties.
IUPAC Name: 5-[[4-chloro-6-[4-[[4-chloro-6-[[8-hydroxy-3,6-disulfo-7-[(2-sulfophenyl)diazenyl]naphthalen-1-yl]amino]-1,3,5-triazin-2-yl]amino]anilino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid[1]
Chemical Formula: C₄₄H₃₀Cl₂N₁₄O₂₀S₆[1]
Molecular Weight: 1338.1 g/mol
CAS Number: 61951-82-4[1]
Physicochemical Properties
A summary of the key physicochemical properties of Reactive Red 120 is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Appearance | Red to dark red powder | [Chem-Impex] |
| Solubility | Soluble in water | [Sigma-Aldrich] |
| Maximum Absorption Wavelength (λmax) | 515-535 nm in aqueous solution | [ResearchGate] |
| Molar Extinction Coefficient | Varies with solvent and pH | - |
| pKa | Multiple values due to sulfonic acid and hydroxyl groups | - |
Synthesis of Reactive Red 120: An Experimental Protocol
The synthesis of Reactive Red 120 involves a multi-step process typical for the production of diazo reactive dyes. The following is a generalized experimental protocol based on the synthesis of similar red reactive dyes.
Materials:
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Cyanuric chloride
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2-Amino-8-naphthol-3,6-disulfonic acid (H-acid)
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2-Aminobenzenesulfonic acid
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Sodium nitrite (B80452)
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Hydrochloric acid
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Sodium carbonate
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Ice
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Water
Procedure:
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First Condensation:
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Suspend cyanuric chloride in ice-water.
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Slowly add a solution of p-phenylenediamine while maintaining the temperature at 0-5°C and pH at 4.5-5.5 by the addition of sodium carbonate solution.
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Stir the mixture until the reaction is complete (TLC monitoring).
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Second Condensation:
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To the resulting suspension, add a neutralized solution of H-acid.
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Raise the temperature to 20-30°C and adjust the pH to 6.0-7.0 with sodium carbonate solution.
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Stir until the condensation is complete.
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Diazotization:
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In a separate vessel, dissolve 2-aminobenzenesulfonic acid in water and hydrochloric acid.
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Cool the solution to 0-5°C and add a solution of sodium nitrite dropwise to form the diazonium salt.
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First Coupling:
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Slowly add the diazonium salt solution to the product of the second condensation, maintaining the temperature at 0-10°C and a neutral to slightly acidic pH (6.0-7.0).
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Second Diazotization and Coupling (Symmetrical Structure):
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Repeat the diazotization of 2-aminobenzenesulfonic acid.
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Couple this second equivalent of diazonium salt to the remaining reactive site on the H-acid portion of the molecule under similar conditions as the first coupling.
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Isolation:
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The final dye is salted out from the reaction mixture using sodium chloride.
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The precipitated dye is then filtered, washed, and dried.
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Analytical Methods
The primary analytical method for the quantification and characterization of Reactive Red 120 is UV-Visible spectrophotometry. The concentration of the dye in solution can be determined by measuring its absorbance at its λmax (around 515-535 nm) and using a calibration curve. Other techniques such as High-Performance Liquid Chromatography (HPLC) can be used for purity assessment and to separate it from other dyes or degradation products.
Biological Interactions: Inhibition of Sarcoplasmic Reticulum Ca²⁺-ATPase (SERCA)
A significant finding for the research and drug development community is the ability of Reactive Red 120 to act as a potent inhibitor of the sarcoplasmic reticulum Ca²⁺-ATPase (SERCA).[1] SERCA is a crucial ion pump responsible for transporting Ca²⁺ ions from the cytosol into the sarcoplasmic reticulum, a key step in muscle relaxation.
Mechanism of Inhibition
Reactive Red 120 exhibits noncompetitive inhibition of the Ca²⁺-ATPase.[1] This indicates that it binds to a site on the enzyme that is distinct from both the ATP binding site (active site) and the Ca²⁺ binding sites (regulatory sites). The key mechanistic details are as follows:
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High-Affinity Binding: Reactive Red 120 binds to the SERCA enzyme with a high affinity.
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Decreased Dephosphorylation Rate: The binding of Reactive Red 120 significantly reduces the rate of dephosphorylation of the enzyme, a critical step in the catalytic cycle of the pump. This traps the enzyme in a phosphorylated state, thereby inhibiting its overall activity.
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No Effect on Phosphorylation: The inhibitor does not significantly affect the level of steady-state enzyme phosphorylation by ATP.
Signaling Pathway and Experimental Workflow
The interaction of Reactive Red 120 with the SERCA pump can be visualized as an interruption of its normal catalytic cycle.
Caption: Inhibition of the SERCA pump cycle by Reactive Red 120.
Experimental Protocol: Measuring SERCA Inhibition
Objective: To determine the inhibitory effect of Reactive Red 120 on SERCA activity.
Materials:
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Isolated sarcoplasmic reticulum (SR) vesicles
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Reactive Red 120 solutions of varying concentrations
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Assay buffer (e.g., MOPS buffer containing MgCl₂, KCl, and CaCl₂)
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ATP
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Enzyme-coupled assay system (e.g., pyruvate (B1213749) kinase/lactate dehydrogenase) to measure ATP hydrolysis via NADH oxidation.
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Spectrophotometer capable of measuring absorbance at 340 nm.
Procedure:
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Prepare SR vesicles and pre-incubate them with different concentrations of Reactive Red 120 in the assay buffer.
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Initiate the reaction by adding ATP.
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Continuously monitor the decrease in NADH absorbance at 340 nm, which is proportional to the rate of ATP hydrolysis.
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Calculate the initial rate of ATP hydrolysis for each concentration of Reactive Red 120.
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Plot the enzyme activity as a function of the inhibitor concentration to determine the IC₅₀ value.
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To determine the type of inhibition, perform kinetic studies by varying the concentrations of both ATP and Ca²⁺ in the presence and absence of Reactive Red 120 and analyze the data using Lineweaver-Burk or other kinetic plots.
Applications in Research and Drug Development
The specific inhibition of SERCA by Reactive Red 120 makes it a valuable tool for studying the structure and function of this important ion pump. It can be used to:
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Probe the allosteric regulation of SERCA: By binding to a site distinct from the active and regulatory sites, it can help in understanding the long-range conformational changes that govern the pump's activity.
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Investigate the role of SERCA in cellular signaling: By inhibiting SERCA, researchers can study the downstream effects of elevated cytosolic Ca²⁺ levels on various signaling pathways.
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Serve as a lead compound for drug discovery: The structure of Reactive Red 120 can be a starting point for the design of more specific and potent inhibitors of SERCA, which could have therapeutic applications in diseases where SERCA dysfunction is implicated.
Conclusion
Reactive Red 120, while primarily known as a textile dye, possesses intriguing properties that make it a subject of interest for the scientific community. Its well-defined chemical structure and its specific interaction with the SERCA pump provide a unique opportunity for researchers in biochemistry, pharmacology, and drug development to explore fundamental biological processes and to potentially develop new therapeutic agents. This guide has provided a core understanding of Reactive Red 120, from its chemical nature to its biological activity, to facilitate its use as a tool in scientific investigation.
